(+)-Cocsoline

Catalog No.
S13167654
CAS No.
54352-70-4
M.F
C34H32N2O5
M. Wt
548.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Cocsoline

CAS Number

54352-70-4

Product Name

(+)-Cocsoline

IUPAC Name

27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol

Molecular Formula

C34H32N2O5

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3

InChI Key

AFGMWONXXNDGGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC

(+)-Cocsoline is a natural product found in Cocculus hirsutus with data available.

(+)-Cocsoline is a complex organic compound classified under the category of organoheterocyclic compounds, specifically within the subclass of benzodioxins. Its molecular formula is C34H32N2O5C_{34}H_{32}N_{2}O_{5}, and it is characterized by a unique structure that includes a dibenzo-p-dioxin framework. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry and pharmacology .

Involving cocsoline primarily include modifications typical of alkaloids, such as methylation, hydroxylation, and acylation. These reactions are essential for the structural diversification of alkaloids and can significantly alter their biological properties. For instance, methylation reactions are catalyzed by methyltransferase enzymes, which facilitate the addition of methyl groups to various positions on the cocsoline structure, potentially enhancing its biological activity .

Cocsoline exhibits notable biological activities, including antiviral properties. Recent studies have demonstrated its potential as an inhibitor against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies revealed that cocsoline binds effectively to viral proteases, suggesting it could serve as a lead compound for antiviral drug development . Additionally, cocsoline has shown antioxidant and antimicrobial activities, further indicating its therapeutic potential in treating various diseases .

The synthesis of cocsoline can be achieved through several methods involving the manipulation of precursor compounds. One common approach involves the extraction from natural sources such as Corydalis hirsutus, where it occurs naturally. Synthetic pathways may also include multi-step organic reactions that incorporate key functional groups through techniques such as cyclization and functional group interconversion. Specific synthetic routes have not been extensively detailed in the literature but typically involve standard organic synthesis methodologies .

Cocsoline's applications are primarily focused on its pharmacological potential. It is being investigated for use in developing antiviral agents, particularly against coronaviruses. Furthermore, its antioxidant properties make it a candidate for use in nutraceuticals aimed at combating oxidative stress-related diseases. The compound's unique structural features also make it suitable for research into new therapeutic agents in oncology and infectious disease management .

Interaction studies involving cocsoline have primarily focused on its binding affinity with viral proteins. Using molecular dynamics simulations and docking studies, researchers have assessed how cocsoline interacts with specific targets like the SARS-CoV-2 main protease (6LU7), revealing strong binding interactions that suggest a mechanism for its antiviral activity . These studies provide insights into the molecular basis of cocsoline's biological effects and inform further drug development efforts.

Cocsoline shares structural similarities with several other compounds within the benzodioxin class and related alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
CocsolineBenzodioxinAntiviral, antioxidantHigh binding affinity to viral proteases
RhodionidinBenzodioxinAntiviralDifferent chemical reactivity profile
SanguinarineIsoquinolineAntimicrobial, anticancerStronger cytotoxic effects
EvodiamineAlkaloidAnticancer, anti-inflammatoryMechanism includes ROS generation
ReticulineIsoquinolinePrecursor to major opium alkaloidsInvolved in morphine biosynthesis

Cocsoline is unique among these compounds due to its specific structural characteristics and its promising antiviral activity against contemporary viral threats like SARS-CoV-2. Its distinct chemical reactivity and biological profiles position it as a valuable candidate for further research in medicinal chemistry .

Taxonomic Distribution in Menispermaceae Family Plants

(+)-Cocsoline represents a significant bisbenzylisoquinoline alkaloid found exclusively within the Menispermaceae family, commonly known as the moonseed family [13]. This alkaloid demonstrates a restricted taxonomic distribution pattern, having been isolated from several genera within this pantropical family of flowering plants [13].

The primary source of (+)-cocsoline is Cocculus pendulus, where the alkaloid has been identified in leaf tissues alongside other bisbenzylisoquinoline compounds including penduline, tetrandrine, and isotrilobine [8]. Research has demonstrated that four alkaloids present in the leaves of Cocculus pendulus, including cocsoline and penduline, exhibit notable biological activities with low inhibitory concentration values [8].

Synclisia scabrida represents another important taxonomic source, with phytochemical investigations of the stems resulting in the isolation of several known bisbenzylisoquinoline alkaloids including cycleanine, norcycleanine, cocsuline, and cocsoline [3]. Preliminary phytochemical studies have indicated the presence of multiple alkaloids in both water and ethanol extracts from this species, with the alkaloidal fraction containing phenolic bisbenzylisoquinoline compounds [9].

The genus Epinetrumvillosum has also been documented as a source of cocsoline alkaloid, specifically from Epinetrumvillosum villosum, where it has been isolated and characterized for its antibacterial properties [1]. Additionally, Anisocycla cymosa has yielded cocsoline derivatives, including (+)-2-norcocsoline and other structurally related bisbenzylisoquinoline alkaloids from root tissues [26].

Table 1: Taxonomic Distribution of (+)-Cocsoline in Menispermaceae Family Plants

Plant SpeciesFamilyGeographic DistributionPlant Part Containing CocsolineAssociated Alkaloids
Cocculus pendulusMenispermaceaeNorthern Tropical Africa, Arabia, IndiaLeavesPenduline, Tetrandrine, Isotrilobine
Synclisia scabridaMenispermaceaeAfrica (specific regions not detailed)StemsCycleanine, Norcycleanine, Cocsuline
Epinetrumvillosum villosumMenispermaceaeAfrica (specific regions not detailed)Plant material (unspecified)Various alkaloids (unspecified)
Anisocycla cymosaMenispermaceaeAfrica (Madagascar region)Roots2-Norcocsoline, 12-O-methylcocsoline-2-N-oxide

The Menispermaceae family encompasses approximately 78 genera with 440 species distributed throughout low-lying tropical areas, with some species present in temperate and arid regions [13]. The family is characterized by its predominant occurrence in low elevation tropical forests up to 2,100 meters elevation, where members typically grow as climbing plants [13].

Biogeographic Patterns of Producing Species

The biogeographic distribution of (+)-cocsoline-producing species follows distinct patterns that reflect the broader ecological preferences of the Menispermaceae family [13]. Cocculus pendulus, the primary source of (+)-cocsoline, demonstrates a wide distribution across northern tropical Africa, the Arabian Peninsula, and the Indian subcontinent [15]. This species exhibits remarkable adaptability to diverse habitat types, thriving in semi-desert scrub vegetation, deciduous bushland, and shady localities along streams [15].

The habitat preferences of Cocculus pendulus extend to sandy and gravelly soils, dry fallow land, and areas where it can climb on trees for support [15]. This climbing behavior is characteristic of the Menispermaceae family, where most species are twining lianas or vines adapted to forest environments [13]. The species demonstrates particular tolerance for arid conditions, making it well-suited to semi-desert and subtropical environments across its range [15].

African representatives of cocsoline-producing species show concentrated distribution patterns within specific ecological zones [14]. Synclisia scabrida and Epinetrumvillosum villosum are documented from African regions, though specific geographic details remain limited in current literature [3] [1]. Anisocycla cymosa, found in Madagascar, represents the most geographically isolated population of cocsoline-producing species, occurring in the unique dry forest ecosystems of this island nation [26].

Table 2: Biogeographic Distribution Patterns of Cocsoline-Producing Species

RegionHabitat TypePrimary SpeciesElevation Range
Northern Tropical AfricaSemi-desert scrub vegetationCocculus pendulusLow elevation tropical zones
Arabian PeninsulaDeciduous bushlandCocculus pendulusSubtropical zones
Indian SubcontinentShady localities along streamsCocculus pendulusUp to 2,100m elevation
Madagascar (Africa)Dry forest regionsAnisocycla cymosaTropical lowlands
Semi-desert/Arid regionsSandy and gravelly soilsCocculus pendulusArid to semi-arid zones

The distribution pattern of Menispermaceae family members shows strong correlation with tropical and subtropical climate zones, with the family being most diverse in lowland humid forests [16]. However, some species including cocsoline producers have successfully adapted to deciduous and dry forest environments, extending their range into more arid regions [16]. This adaptability reflects the evolutionary success of the family across diverse ecological niches within tropical and subtropical regions [17].

The biogeographic patterns also reflect historical climate changes and continental drift processes that have influenced plant distribution across Africa, Arabia, and Asia [17]. The presence of cocsoline-producing species across these regions suggests ancient evolutionary relationships and possibly shared ancestral distributions before continental separation [17].

Biosynthetic Pathways and Precursor Molecules

The biosynthetic pathway leading to (+)-cocsoline formation represents a complex series of enzymatic reactions characteristic of bisbenzylisoquinoline alkaloid production in Menispermaceae plants [10]. Research conducted on Cocculus laurifolius has provided fundamental insights into the biosynthetic mechanisms underlying cocsoline formation, demonstrating the incorporation of specific precursor molecules through controlled feeding experiments [10].

The biosynthetic pathway begins with the formation of benzylisoquinoline precursors, specifically involving coclaurine, norcoclaurine, and N-methylcoclaurine as key intermediates [10]. Incorporation studies have demonstrated that (+)-cocsoline formation specifically utilizes N-methylcoclaurine as the immediate precursor, with evidence supporting the occurrence of oxidative dimerization of two N-methylcoclaurine units to produce the final bisbenzylisoquinoline structure [10].

Double labeling experiments using N-methyl[1-³H, methoxy-¹⁴C]coclaurine have revealed critical mechanistic details of the biosynthetic process [10]. These studies demonstrated that the O-methyl function from one of the N-methylcoclaurine units is lost during bioconversion into cocsoline, indicating selective demethylation as part of the dimerization process [10]. Additional experiments with N-[¹⁴C]methyl[1-³H]coclaurine showed that the hydrogen atom at the asymmetric center in the benzylisoquinoline precursor is retained during bioconversion, maintaining stereochemical integrity throughout the biosynthetic sequence [10].

Stereospecificity studies involving parallel feeding of (+)-(S)- and (-)-(R)-N-methylcoclaurines have confirmed that stereochemical selectivity is maintained throughout the biosynthetic pathway [10]. This stereospecific utilization of precursors reflects the highly evolved enzymatic machinery responsible for bisbenzylisoquinoline alkaloid biosynthesis in Menispermaceae species [10].

Table 3: Biosynthetic Pathway Steps for (+)-Cocsoline Formation

Biosynthetic StepSubstrateProcessKey Findings
1. Precursor FormationCoclaurineFormation from dopamine and 4-hydroxyphenylacetaldehydeBasic benzylisoquinoline structure established
2. N-MethylationN-MethylcoclaurineMethylation by N-methyltransferaseStereospecificity maintained in biosynthesis
3. Oxidative DimerizationTwo N-Methylcoclaurine unitsOxidative coupling of monomeric unitsEvidence from Cocculus laurifolius studies
4. Product FormationCocsoline precursorFinal structural modificationsLoss of O-methyl function from one unit

The broader context of bisbenzylisoquinoline alkaloid biosynthesis involves the phenylpropanoid pathway, where tyrosine serves as the ultimate precursor for benzylisoquinoline formation [24]. The pathway proceeds through dopamine formation and subsequent condensation with appropriate aldehyde precursors to generate the basic isoquinoline framework [24]. N-Methylation represents a critical branch point in the pathway, determining whether monomeric alkaloids or dimeric bisbenzylisoquinoline compounds will be produced [24].

XLogP3

5.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

548.23112213 g/mol

Monoisotopic Mass

548.23112213 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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